molecular formula C17H27N3O3 B5560911 2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide

2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide

Cat. No. B5560911
M. Wt: 321.4 g/mol
InChI Key: XZSPNRDOJZSBLC-UHFFFAOYSA-N
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Description

2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide, also known as HMBP, is a chemical compound that has been extensively researched for its potential therapeutic applications. HMBP is a piperazine derivative that has shown promising results in various scientific studies.

Scientific Research Applications

Bioactive Metabolites from Marine Actinobacteria
Marine actinobacteria, specifically Streptomyces sp., have been found to produce bioactive metabolites, including compounds structurally related to piperazines. These metabolites exhibit cytotoxic activities, suggesting their potential applications in drug development, particularly in cancer research (Sobolevskaya et al., 2007).

Synthetic Approaches to Bicyclomycin
Research on synthetic approaches to bicyclomycin, a compound that includes piperazine-2,5-dione structures, sheds light on methodologies for synthesizing complex molecules that could have therapeutic applications, illustrating the synthetic versatility of piperazine derivatives (Hoare & Yates, 1982).

Antihistamine and Anti-inflammatory Applications
Cetirizine, a well-known piperazine antihistamine, demonstrates the clinical utility of piperazine derivatives in treating allergies and possibly other inflammatory conditions. This underlines the therapeutic relevance of compounds with piperazine structures in medicinal chemistry (Arlette, 1991).

Enzyme Inhibitory Activities
New phenolic Mannich bases with piperazines have been studied for their bioactivities, including enzyme inhibitory effects, highlighting the potential of piperazine derivatives in developing new therapeutic agents (Gul et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. Piperazine rings are found in many drugs and can interact with a variety of biological targets .

properties

IUPAC Name

2-[3-(2-hydroxyethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13-9-14(3-4-16(13)23-2)10-20-7-6-19(12-17(18)22)11-15(20)5-8-21/h3-4,9,15,21H,5-8,10-12H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSPNRDOJZSBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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